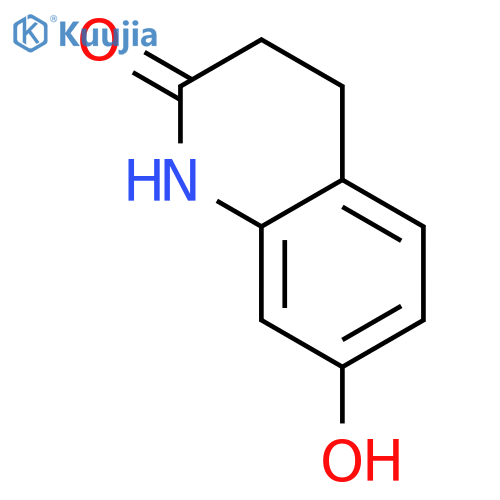Cas no 22246-18-0 (3,4-Dihydro-7-hydroxyquinoline-2(1H)-one)
3,4-ジヒドロ-7-ヒドロキシキノリン-2(1H)-オンは、キノリン骨格を有する有機化合物であり、医薬品中間体や機能性材料の合成において重要な役割を果たします。7位のヒドロキシル基が求電子置換反応の活性点として働き、官能基変換の多様性に優れています。また、部分水素化されたピリジン環は立体選択的反応の制御が可能で、光学活性化合物の合成に有用です。本化合物は高い熱安定性を示し、有機溶媒に対する溶解性も良好なため、反応条件の設計が容易です。特に、医薬品開発分野では抗炎症作用や抗酸化活性を持つ誘導体の合成前駆体として注目されています。

22246-18-0 structure
商品名:3,4-Dihydro-7-hydroxyquinoline-2(1H)-one
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
- 7-Hydroxy-2-(1H)-quinolinone
- 7-Hydroxycarbostyril
- 7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
- 2(1H)-Quindinone,3,4-dohydro-7Hydroxy
- 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
- 3,4-Dihydro-7-hydroxycarbostyril
- 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one
- 6-Hydroxy-5-Chloro Nicotinic Acid
- 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- 7-hydroxy-3,4-dihydro-2(1H)quinolinone
- 7-Hydroxy-3,4-dihydrocarbostyril
- 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline
- 7-hydroxy-3,4-dihydro-2-quinolinone
- 7-Hydroxy-3,4-dihydro-quinolin-2-one
- 7-Hydroxy-1,2,3,4-tetrahydro-2-chinolinon
- 7-Hydroxy-3,4-dihydro-2(1H)-chinolinon
- 7-Hydroxy carbostyril
-
- MDL: MFCD06410891
- インチ: 1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)
- InChIKey: LKLSFDWYIBUGNT-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2=C(C=CC(O)=C2)CC1
計算された属性
- せいみつぶんしりょう: 163.06300
- どういたいしつりょう: 163.063
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 49.3A^2
- ひょうめんでんか: 0
- 互変異性体の数: 22
じっけんとくせい
- 色と性状: メートル白色から黄色結晶
- 密度みつど: 1.2820
- ゆうかいてん: 233.0 to 239.0 deg-C
- ふってん: 403.7°C at 760 mmHg
- フラッシュポイント: 198℃
- 屈折率: 1.604
- PSA: 49.33000
- LogP: 1.41490
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one セキュリティ情報
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one 税関データ
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-155560-0.25g |
7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one |
22246-18-0 | 95.0% | 0.25g |
$19.0 | 2025-02-19 | |
| Enamine | EN300-155560-2.5g |
7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one |
22246-18-0 | 95.0% | 2.5g |
$27.0 | 2025-02-19 | |
| abcr | AB252238-250 g |
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, 98%; . |
22246-18-0 | 98% | 250g |
€290.40 | 2023-04-27 | |
| eNovation Chemicals LLC | K09622-5kg |
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone |
22246-18-0 | 97% | 5kg |
$1800 | 2024-06-05 | |
| eNovation Chemicals LLC | D210571-100g |
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone |
22246-18-0 | 95% | 100g |
$240 | 2024-05-24 | |
| TRC | D449145-10g |
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one |
22246-18-0 | 10g |
$266.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D388679-100g |
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone |
22246-18-0 | 97% | 100g |
$185 | 2024-05-24 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0033-25g |
7-Hydroxy-3,4-dihydro-1H-quinolin-2-one |
22246-18-0 | 97% | 25g |
¥192.37 | 2025-01-20 | |
| Chemenu | CM116894-1000g |
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone |
22246-18-0 | 95+% | 1000g |
$258 | 2021-08-06 | |
| ChemScence | CS-W010846-100g |
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone |
22246-18-0 | 99.96% | 100g |
$50.0 | 2022-04-27 |
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:22246-18-0)3,4-二氢-7-羟基-2(1H)-喹啉酮
注文番号:LE2471914
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:40
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:22246-18-0)7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
注文番号:LE17949
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:17
価格 ($):discuss personally
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one 関連文献
-
Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
-
Shiben Wang,Lin Qi,Hui Liu,Kang Lei,Xuekun Wang,Renmin Liu RSC Adv. 2020 10 30848
22246-18-0 (3,4-Dihydro-7-hydroxyquinoline-2(1H)-one) 関連製品
- 22246-17-9(7-Methoxy-3,4-dihydroquinolin-2(1H)-one)
- 625-36-5(3-chloropropanoyl chloride)
- 129722-12-9(Aripiprazole)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:22246-18-0)3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:22246-18-0)3,4-Dihydro-7-hydroxyquinoline-2(1H)-one

清らかである:99%
はかる:500g
価格 ($):167.0




